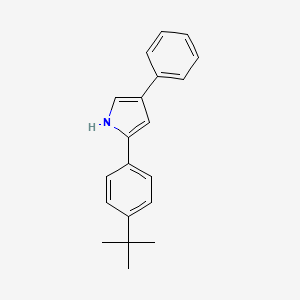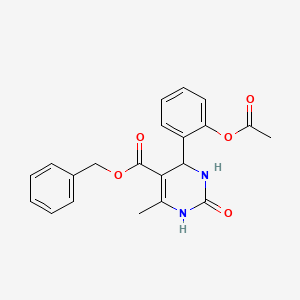
benzyl 4-(2-acetyloxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(2-acetyloxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von Benzyl-4-(2-Acetyloxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-5-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode umfasst die Kondensation von Benzylacetoacetat mit 2-Acetyloxybenzaldehyd in Gegenwart einer Base, gefolgt von Cyclisierungs- und Oxidationsschritten. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Benzyl-4-(2-Acetyloxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine oder Thiole. Reaktionsbedingungen beinhalten häufig bestimmte Temperaturen, pH-Werte und Lösungsmittel, um die Reaktionsergebnisse zu optimieren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren liefern, während die Reduktion Alkohole oder Amine produzieren kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen führen.
Wissenschaftliche Forschungsanwendungen
Benzyl-4-(2-Acetyloxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-5-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung kann in Studien im Zusammenhang mit Enzyminhibition und Proteinwechselwirkungen verwendet werden.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und Materialien mit bestimmten Eigenschaften eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von Benzyl-4-(2-Acetyloxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-5-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme hemmen oder an bestimmte Rezeptoren binden und so biologische Pfade modulieren. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(2-acetyloxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzyl 4-(2-acetyloxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Benzyl-4-(2-Hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-5-carboxylat
- Benzyl-4-(2-Methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-5-carboxylat
- Benzyl-4-(2-Chlorphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-5-carboxylat
Einzigartigkeit
Benzyl-4-(2-Acetyloxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-5-carboxylat ist aufgrund des Vorhandenseins der Acetyloxygruppe einzigartig, die seine Reaktivität und biologische Aktivität beeinflussen kann. Diese funktionelle Gruppe kann die Fähigkeit der Verbindung, mit bestimmten molekularen Zielstrukturen zu interagieren, verbessern, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen Bereichen macht.
Eigenschaften
Molekularformel |
C21H20N2O5 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
benzyl 4-(2-acetyloxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H20N2O5/c1-13-18(20(25)27-12-15-8-4-3-5-9-15)19(23-21(26)22-13)16-10-6-7-11-17(16)28-14(2)24/h3-11,19H,12H2,1-2H3,(H2,22,23,26) |
InChI-Schlüssel |
XAWWOCTXPCFFOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC(=O)C)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
![N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine](/img/structure/B12515814.png)
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B12515827.png)
![1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)
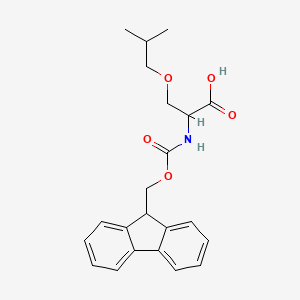

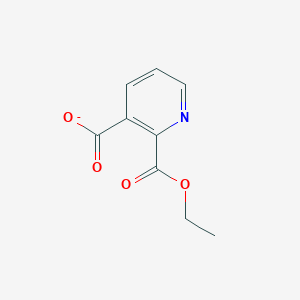
![1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)
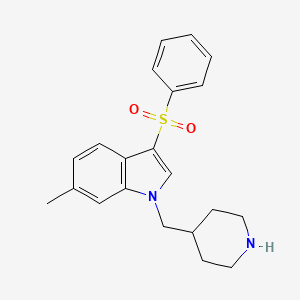
![(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid](/img/structure/B12515866.png)
